2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
- 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is a chemical compound with a five-membered pyrazole ring and an acetic acid side chain.
- It is also known as 1-ethyl-4-chloro-5-pyrazolylacetic acid .
- The compound’s molecular formula is C₉H₉ClN₂O₂ .
Synthesis Analysis
- The synthesis of this compound involves several steps. One possible synthetic route is as follows:
- Start with 4-chloro-3-methyl-1H-pyrazole .
- React it with ethyl bromoacetate to form 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid ethyl ester .
- Hydrolyze the ester group to obtain 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid .
Molecular Structure Analysis
- The compound has a pyrazole ring with a chloro substituent at position 4 and an ethyl group at position 1.
- The carboxylic acid group is attached to the pyrazole ring.
Chemical Reactions Analysis
- The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation.
Physical And Chemical Properties Analysis
- Appearance : Colorless to pale yellow crystals or powder.
- Solubility : Soluble in some polar organic solvents (e.g., chloroform, dichloromethane, alcohols), but insoluble in water.
- Melting Point : Approximately 107-109°C.
- Stability : Stable under normal conditions.
Scientific Research Applications
Fluorescent Sensors for Metal Ions
One notable application of pyrazoline derivatives, closely related to 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid, is in the development of selective fluorescent sensors for metal ions. For instance, a novel pyrazoline derivative has been synthesized for the determination of Zn2+ ions, exhibiting high selectivity and sensitivity, forming a 1:1 complex with Zn2+ and showing fluorescent enhancement in the presence of Zn2+ ions over other metal ions (Gong et al., 2011).
Synthesis and Biological Evaluation
Another research direction involves the synthesis and biological evaluation of pyrazole derivatives. A study synthesized a series of oxadiazole derivatives containing the indole moiety bearing tetrazole, demonstrating their antimicrobial activity. This showcases the potential of pyrazole derivatives in contributing to new antimicrobial agents (Muralikrishna et al., 2014).
Anticancer Properties
The anticancer properties of pyrazole derivatives have also been a significant area of interest. One study focused on the synthesis, characterization, and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, derived from pyrazole, showing superior antiproliferative activities in vitro compared to the anticancer agent paclitaxel (Jose, 2017).
Heterocyclic Chemistry
Furthermore, the synthesis of new heterocyclic compounds through condensation reactions involving pyrazole derivatives highlights the vast potential in creating novel compounds with varying biological and chemical properties. An example includes the efficient synthesis of pyrazolo[3,4-b]pyridine products, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Ghaedi et al., 2015).
Corrosion Inhibition
Pyrazoline derivatives have also been explored as corrosion inhibitors for metals in acidic media. Research demonstrates that certain pyrazoline derivatives effectively inhibit corrosion, offering a promising avenue for protective coating developments in industrial applications (Lgaz et al., 2018).
Safety And Hazards
- Avoid prolonged or frequent contact with the compound.
- Store in a sealed container, away from oxidizing agents and strong acids/bases.
- In case of skin or eye contact, rinse immediately with plenty of water and seek medical help.
Future Directions
- Investigate its potential applications in drug development or as a synthetic intermediate.
Please note that this analysis is based on available information, and further research may be necessary for a more detailed understanding. If you need additional information or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWUXFHEBFXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid |
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